molecular formula C13H25NO3 B1307634 Caproyl sarcosine CAS No. 2671-91-2

Caproyl sarcosine

Cat. No.: B1307634
CAS No.: 2671-91-2
M. Wt: 243.34 g/mol
InChI Key: LERPQJNGDVCXSI-UHFFFAOYSA-N
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Description

Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine, a natural amino acid found in muscles and other body tissues. This compound is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the formulation of surfactants and detergents .

Scientific Research Applications

Caproyl sarcosine has a wide range of applications in scientific research:

Future Directions

The interaction between zwitterionic and amino acid surfactants, such as Caproyl sarcosine, is a promising area of research. These interactions can lead to superior surface activity and the formation of micelle-like aggregates, which can help carry other small molecules, such as drugs, through the skin . This could contribute to the design of complex surfactants .

Mechanism of Action

Target of Action

Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine . Sarcosine, also known as N-methylglycine, is a metabolite of glycine . Therefore, the primary targets of this compound are likely to be the same as those of sarcosine.

Mode of Action

Sarcosine is an intermediate in the metabolism of choline to glycine . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Therefore, this compound might interact with these enzymes and affect their activity.

Biochemical Pathways

Sarcosine, the parent compound of this compound, is involved in the glycine synthesis and degradation pathway . It is an intermediate and byproduct in this pathway . Therefore, this compound might affect this pathway and its downstream effects.

Pharmacokinetics

For instance, N-Lauroyl sarcosine, a similar compound, is known to be a biodegradable anionic surfactant . It is readily metabolized by humans to sarcosine and corresponding fatty acids . Therefore, this compound might have similar properties.

Result of Action

For instance, sarcosine has been shown to up-regulate the expression of genes involved in cell cycle progression . Therefore, this compound might have similar effects.

Action Environment

For instance, the action of N-Lauroyl sarcosine, a similar compound, is known to be concentration, time, and temperature dependent . Therefore, this compound might be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

Caproyl sarcosine plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit hexokinase, an enzyme involved in glycolysis . It also interacts with membrane proteins, aiding in their solubilization and purification . The nature of these interactions is primarily based on the surfactant properties of this compound, which disrupts lipid bilayers and denatures proteins, making them more accessible for biochemical analysis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the use of this compound in cell lysis can release intracellular contents, including enzymes and nucleic acids, which can then be analyzed for various biochemical studies . Additionally, this compound’s ability to denature proteins can impact cellular metabolism by inhibiting enzyme activity.

Molecular Mechanism

The molecular mechanism of this compound involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption leads to the solubilization of membrane proteins and the denaturation of other proteins . This compound can also inhibit enzymes such as hexokinase by binding to their active sites and preventing substrate binding . These interactions result in changes in gene expression and cellular metabolism, as the disruption of cell membranes and inhibition of enzymes can alter cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is generally stable at room temperature, but its surfactant properties can diminish over time, leading to reduced effectiveness in cell lysis and protein purification . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to significant changes in cell morphology and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is well-tolerated and can effectively lyse cells and solubilize proteins . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve effective cell lysis and protein solubilization without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to glycine by the enzyme sarcosine dehydrogenase . Additionally, glycine-N-methyl transferase generates this compound from glycine . These metabolic pathways are crucial for the regulation of methyl group transfer and the synthesis of various biomolecules, including creatine and purines . This compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . Its distribution within tissues is influenced by its surfactant properties, which allow it to penetrate lipid bilayers and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can also localize to other organelles, such as the endoplasmic reticulum and lysosomes, depending on the presence of specific targeting signals and post-translational modifications . The activity and function of this compound are influenced by its localization, as it can interact with various biomolecules and disrupt cellular processes in different compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caproyl sarcosine can be synthesized through the acylation of sarcosine with decanoic acid. The reaction typically involves the use of a catalyst, such as sodium methoxide, to facilitate the formation of the amide bond between the sarcosine and the fatty acid. The reaction is carried out under mild conditions to avoid side reactions and to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves a two-step process. First, decanoic acid is reacted with methanol in the presence of a catalyst to form methyl decanoate. This intermediate product is then subjected to a condensation reaction with sodium sarcosinate, again using sodium methoxide as a catalyst. The entire process is designed to minimize the formation of by-products and to ensure a high yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Caproyl sarcosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caproyl sarcosine is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and in enhancing membrane permeability, distinguishing it from other sarcosine derivatives .

Properties

IUPAC Name

2-[decanoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERPQJNGDVCXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181211
Record name Caproyl sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2671-91-2
Record name Caproyl sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caproyl sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPROYL SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVG45J8Q00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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